tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Catalog No.
S15902890
CAS No.
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)c...

Product Name

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

IUPAC Name

tert-butyl N-[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1

InChI Key

BRMIWZWAGRRHEN-LLVKDONJSA-N

Canonical SMILES

CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a chemical compound with the molecular formula C14H25NO3C_{14}H_{25}NO_3 and a molecular weight of 255.35 g/mol. It is classified as a carbamate derivative and is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of proteasome inhibitors like carfilzomib, which is used in treating multiple myeloma . The compound exists as a solid under standard conditions and has been noted for its unique structural features that allow for various

, typical of carbamates. These include:

  • Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbonic acid derivatives.
  • Deprotection: In synthetic pathways, tert-butyl groups can be removed under acidic or basic conditions to reveal functional groups for further reactions.
  • Epoxidation: The double bond present in the heptene structure can be subjected to epoxidation using oxidizing agents like m-chloroperbenzoic acid or calcium hypochlorite, leading to the formation of epoxide derivatives .

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate exhibits notable biological activity primarily due to its role as an intermediate in the synthesis of carfilzomib. Carfilzomib is a second-generation proteasome inhibitor that has shown efficacy in treating relapsed and refractory multiple myeloma by inducing apoptosis in cancer cells through inhibition of protein degradation pathways . The biological significance of this compound is thus closely tied to its derivatives and their pharmacological effects.

The synthesis of tert-butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves several steps:

  • Formation of the Keto Alkene: Starting from suitable precursors, a keto alkene structure is generated through condensation reactions.
  • Carbamate Formation: The keto alkene is then reacted with tert-butyl carbamate under acidic or basic conditions to yield the desired product.
  • Purification: The final product is typically purified using column chromatography or recrystallization techniques to achieve high purity levels suitable for further applications .

The primary application of tert-butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate lies in medicinal chemistry as an intermediate in synthesizing bioactive compounds. Its derivatives are utilized in developing drugs aimed at treating various forms of cancer, particularly hematological malignancies like multiple myeloma. Additionally, it may have potential applications in agrochemicals and other fields where carbamate derivatives are relevant.

Interaction studies involving tert-butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate focus on its binding affinities and mechanisms of action related to proteasome inhibition. Research indicates that compounds derived from this structure can effectively inhibit proteasome activity, leading to increased levels of pro-apoptotic factors within cancer cells. These studies are crucial for understanding how modifications to the core structure affect biological efficacy and safety profiles .

Several compounds share structural similarities with tert-butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity ScoreKey Features
(S)-tert-butyl 2-methylpiperidine-1-carboxylate741737-30-40.79Contains a piperidine ring; used in similar synthetic pathways.
tert-butyl (4-methylenepiperidine-1-carboxylate)159635-49-10.66Features a methylene bridge; potential use in medicinal chemistry.
tert-butyl (4-oxobutan-2-yl)carbamate497861-77-50.72Exhibits ketone functionality; may have distinct biological activities.
tert-butyl (3-cyano-pyridinyl) carbonate168683-02-10.68Contains a cyano group; relevant in diverse chemical applications.

The uniqueness of tert-butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate lies in its specific configuration and functional groups that enable it to serve as an effective precursor for potent therapeutic agents while also allowing for diverse chemical modifications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.18344366 g/mol

Monoisotopic Mass

255.18344366 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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